molecular formula C18H23N3O4 B2909598 N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941920-02-1

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2909598
CAS RN: 941920-02-1
M. Wt: 345.399
InChI Key: XLRQMIFQGHSSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as Compound A, is a synthetic small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of oxalamide derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.

Mechanism of Action

The exact mechanism of action of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide A is not fully understood. However, it has been proposed that it exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been suggested that this compound A may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of NF-κB. Additionally, this molecule has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound A has been shown to reduce the deposition of collagen and fibronectin, which are key components of the extracellular matrix.

Advantages and Limitations for Lab Experiments

One of the major advantages of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide A is its broad spectrum of biological activities, which makes it a promising candidate for the development of therapeutics for various diseases. Additionally, the synthesis of this compound A is relatively straightforward and can be carried out on a large scale. However, one of the limitations of this molecule is its poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide A. One potential area of research is the development of novel formulations of this molecule that improve its solubility and bioavailability. Another area of research is the identification of the specific targets of this compound A and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of this molecule in preclinical and clinical settings. Overall, the potential therapeutic applications of this compound A make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide A involves a multi-step process, which includes the reaction of 2-oxopiperidine with 3-aminobenzophenone, followed by the reaction of the resulting intermediate with tetrahydrofuran-2-carbaldehyde. The final step involves the reaction of the intermediate with oxalyl chloride to yield the desired compound.

Scientific Research Applications

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by suppressing the production of inflammatory cytokines and chemokines. This molecule has also demonstrated anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound A has been shown to have anti-fibrotic effects by reducing the deposition of extracellular matrix proteins.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-16-8-1-2-9-21(16)14-6-3-5-13(11-14)20-18(24)17(23)19-12-15-7-4-10-25-15/h3,5-6,11,15H,1-2,4,7-10,12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRQMIFQGHSSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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